3-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE
Overview
Description
3-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE is an organic compound that belongs to the class of amides This compound features a benzamide core with an isoxazole ring and an ethylbutanoyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and β-keto esters.
Attachment of the Ethylbutanoyl Group: The ethylbutanoyl group can be introduced via an acylation reaction using ethylbutanoyl chloride and an appropriate amine.
Formation of the Benzamide Core: The final step involves the coupling of the isoxazole derivative with the benzamide core through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring or the benzamide core, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or benzamide derivatives.
Scientific Research Applications
3-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-ethylbutanoyl)amino]-N-(2-furylmethyl)benzamide
- 3-[(2-ethylbutanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Uniqueness
3-(2-ETHYLBUTANAMIDO)-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of the isoxazole ring and the ethylbutanoyl group. These features can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-12(5-2)16(21)18-14-8-6-7-13(10-14)17(22)19-15-9-11(3)23-20-15/h6-10,12H,4-5H2,1-3H3,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQFNBCFVKAAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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